Bienvenue dans la boutique en ligne BenchChem!

Ambrisentan acyl beta-D-glucuronide

Metabolite Profiling UHPLC-QTOF-MS/MS In Vivo Metabolism

This authenticated Ambrisentan acyl β-D-glucuronide reference standard (CAS 1106685-58-8) is essential for LC-MS/MS bioanalytical method validation, pharmacokinetic studies, ANDA filings, and QC release testing. The pH-dependent acyl migration and ex vivo hydrolysis of this metabolite demand a stability-optimized, fully characterized standard; generic glucuronides or uncharacterized materials introduce unacceptable quantitative error. Procure for FDA/EMA-compliant bioanalysis, DDI assessment, and impurity profiling under ICH Q3A/Q3B.

Molecular Formula C28H30N2O10
Molecular Weight 554.5 g/mol
CAS No. 1106685-58-8
Cat. No. B134098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbrisentan acyl beta-D-glucuronide
CAS1106685-58-8
Synonyms1-[(αS)-α-[(4,6-Dimethyl-2-pyrimidinyl)oxy]-β-methoxy-β-phenylbenzenepropanoate] β-D-Glucopyranuronic Acid; 
Molecular FormulaC28H30N2O10
Molecular Weight554.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC(C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C
InChIInChI=1S/C28H30N2O10/c1-15-14-16(2)30-27(29-15)39-23(25(36)40-26-21(33)19(31)20(32)22(38-26)24(34)35)28(37-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19-23,26,31-33H,1-3H3,(H,34,35)/t19-,20-,21+,22-,23+,26-/m0/s1
InChIKeyQBHJFBFSJYTXDX-MVTLKLODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ambrisentan Acyl Beta-D-Glucuronide (CAS 1106685-58-8): Reference Standard for Endothelin Receptor Antagonist Metabolism Studies


Ambrisentan acyl beta-D-glucuronide (CAS 1106685-58-8, C28H30N2O10, MW 554.55 g/mol) is the primary phase II acyl glucuronide metabolite of ambrisentan, a selective endothelin type A (ETA) receptor antagonist used in pulmonary arterial hypertension therapy [1]. This glucuronide conjugate is formed predominantly via uridine 5′-diphosphate glucuronosyltransferases (UGTs), specifically UGT1A9S, UGT2B7S, and UGT1A3S, and circulates as a minor yet analytically critical plasma metabolite in humans and preclinical species [2]. Unlike the parent drug, this acyl glucuronide exhibits pH-dependent intramolecular acyl migration and reversible hydrolysis, necessitating its use as a fully characterized reference standard for accurate bioanalytical quantification in pharmacokinetic, drug-drug interaction, and toxicological investigations [3].

Why Generic Substitution of Ambrisentan Acyl Beta-D-Glucuronide Reference Standards Compromises Analytical Accuracy


Generic substitution of Ambrisentan acyl beta-D-glucuronide with uncharacterized synthetic material, structurally related glucuronides, or isotopically unlabeled parent drug standards introduces substantial quantitative error and regulatory non-compliance. As an acyl glucuronide, this metabolite undergoes rapid, pH- and temperature-dependent intramolecular migration to form β-glucuronidase-resistant isomers, as well as spontaneous hydrolysis back to the parent drug under physiological and standard laboratory conditions [1]. Without a structurally authenticated, stability-optimized reference standard, bioanalytical LC-MS/MS assays systematically underestimate or overestimate metabolite exposure due to in-source fragmentation interference and ex vivo degradation [2]. Moreover, the metabolite's specific stereochemical configuration and acyl linkage type fundamentally distinguish it from O-glucuronide and N-glucuronide analogs in both chromatographic behavior and mass spectrometric fragmentation patterns, precluding reliable cross-use of generic glucuronide standards for method validation [3].

Quantitative Differentiation of Ambrisentan Acyl Beta-D-Glucuronide Relative to Alternative Analytical Reference Materials


Metabolite Identification and Relative Abundance: Ambrisentan Acyl Beta-D-Glucuronide as a Distinct In Vivo Species

In a comprehensive UHPLC-QTOF-MS/MS metabolite profiling study in Sprague-Dawley rats, ambrisentan acyl beta-D-glucuronide (designated M12) was unequivocally identified among seventeen total metabolites, with structural confirmation via accurate mass measurement and MS/MS fragmentation [1]. This glucuronide conjugate was detected as a discrete, chromatographically resolved species distinct from the parent drug and from 4-hydroxymethyl ambrisentan glucuronide, establishing its unique analytical signature and the necessity of a compound-specific reference standard for accurate quantification [1].

Metabolite Profiling UHPLC-QTOF-MS/MS In Vivo Metabolism

Acyl Glucuronide Instability and Ex Vivo Degradation: Quantitative Impact on Analytical Accuracy

Acyl glucuronides, including ambrisentan acyl beta-D-glucuronide, undergo pH-dependent intramolecular acyl migration and hydrolysis under physiological conditions and standard laboratory handling, leading to systematic underestimation of true metabolite concentrations and overestimation of parent drug levels due to ex vivo back-conversion [1][2]. The hydrolysis and migration rates are compound-specific; without a characterized reference standard, correction factors for degradation cannot be established, resulting in bioanalytical data that fail regulatory acceptance criteria for accuracy and precision [2].

Acyl Glucuronide Stability LC-MS/MS Bioanalysis Sample Handling

Regulatory Requirement for Authentic Metabolite Standards in ANDA and DMF Submissions

Regulatory guidances from the FDA and EMA mandate the use of fully characterized, authentic reference standards for the identification and quantification of drug metabolites in bioequivalence studies and Abbreviated New Drug Application (ANDA) submissions [1]. Ambrisentan acyl beta-D-glucuronide, as a circulating human metabolite, must be quantified in pharmacokinetic studies supporting generic ambrisentan applications; use of unauthenticated or surrogate materials constitutes a critical deficiency that can lead to Refuse-to-Receive (RTR) determinations or Complete Response Letters (CRL) [1].

ANDA Submission DMF Filing Regulatory Compliance

Recommended Application Scenarios for Ambrisentan Acyl Beta-D-Glucuronide Reference Standard (CAS 1106685-58-8)


Bioanalytical Method Development and Validation for Generic Ambrisentan ANDA Submissions

This reference standard is essential for developing and validating LC-MS/MS methods to quantify ambrisentan acyl beta-D-glucuronide in human plasma for pharmacokinetic and bioequivalence studies supporting ANDA filings. The compound's documented acyl glucuronide instability necessitates its use to establish stability-indicating sample handling protocols, evaluate ex vivo back-conversion rates, and validate method accuracy per FDA and EMA bioanalytical guidelines [1][2].

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies Involving UGT Enzymes

Ambrisentan is primarily metabolized by UGT1A9S, UGT2B7S, and UGT1A3S to its acyl glucuronide [1]. This reference standard is critical for in vitro metabolism studies using human liver microsomes, hepatocytes, or recombinant UGT isoforms to quantify glucuronidation rates, assess enzyme inhibition/induction potential, and evaluate the impact of genetic polymorphisms on metabolite formation. Accurate quantification of the acyl glucuronide is necessary to interpret DDI risk associated with UGT inhibition [1].

In Vivo Pharmacokinetic and Toxicokinetic Studies of Ambrisentan in Preclinical Species

In rat pharmacokinetic studies, ambrisentan acyl beta-D-glucuronide has been identified as a distinct circulating and excreted metabolite [1]. Procurement of the authentic standard enables accurate measurement of systemic metabolite exposure (AUC, Cmax) and biliary/fecal excretion in preclinical toxicology studies, supporting safety pharmacology assessments required for IND and NDA filings. Semi-quantitative methods without authentic standards introduce unacceptable uncertainty in exposure margins [1].

Quality Control and Stability-Indicating Assay Development for Ambrisentan Drug Product

As a specified metabolite and potential degradation-related impurity, ambrisentan acyl beta-D-glucuronide reference standard is used in quality control (QC) release testing and stability studies of ambrisentan drug substance and finished pharmaceutical products. It enables development of stability-indicating HPLC methods to monitor potential acyl glucuronide impurity formation during long-term and accelerated storage conditions, ensuring product quality and compliance with ICH Q3A/Q3B impurity thresholds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ambrisentan acyl beta-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.